molecular formula C11H18BNO4 B11755068 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid

4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid

Cat. No.: B11755068
M. Wt: 239.08 g/mol
InChI Key: LMWBUDWPWKHDLY-UHFFFAOYSA-N
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Description

4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid typically involves the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 2-chloro-N,N-dimethylamine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃). This reaction yields 4-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde, which can then be converted to the corresponding boronic acid derivative through a series of reactions involving boronic acid reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂, Cl₂) or nitrating agents (e.g., HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is unique due to the presence of both the boronic acid group and the dimethylaminoethoxy group on the phenyl ring.

Properties

Molecular Formula

C11H18BNO4

Molecular Weight

239.08 g/mol

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]boronic acid

InChI

InChI=1S/C11H18BNO4/c1-13(2)6-7-17-10-5-4-9(12(14)15)8-11(10)16-3/h4-5,8,14-15H,6-7H2,1-3H3

InChI Key

LMWBUDWPWKHDLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)OC)(O)O

Origin of Product

United States

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